Methyl tanshinonate

PTP1B inhibition anti-diabetic natural tanshinones

Methyl tanshinonate is a structurally distinct abietane-type norditerpenoid quinone with validated, non-interchangeable biological activity across multiple targets. Its Mpro enzyme inhibition (IC50=21.1μM) supports SARS-CoV antiviral screening, while HIF1 pathway inhibition in AGS gastric cancer cells (IC50=7.48μM, >6.7-fold selectivity) enables pathway-specific studies. As a moderate-activity PTP1B reference control (IC50 18.6–254.8μM), it benchmarks potent inhibitors like cryptotanshinone. Ring A and furan/dihydrofuran ring D modifications drive unique target engagement profiles—verify compound-specific procurement for reproducible SAR data.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
CAS No. 135355-72-5
Cat. No. B145222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tanshinonate
CAS135355-72-5
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
InChIInChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3
InChIKeyYFDKIHAZVQFLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Tanshinonate (CAS 135355-72-5) Technical and Procurement Overview for Research Applications


Methyl tanshinonate (CAS 135355-72-5; also referenced as CAS 18887-19-9) is an abietane-type norditerpenoid quinone belonging to the tanshinone class of natural products, isolated primarily from the roots of Salvia miltiorrhiza Bunge (Lamiaceae) [1]. As a structurally distinct diterpenoid ester derivative within the tanshinone family, methyl tanshinonate serves as a naturally occurring research compound for investigations spanning anti-diabetic PTP1B inhibition, antiviral Mpro enzyme targeting, and antiplatelet aggregation studies [2]. Commercial availability as an analytical standard typically requires HPLC purity verification (≥98%), with product storage specifications mandating protection from light and moisture at controlled temperatures to maintain compound integrity .

Why Methyl Tanshinonate Cannot Be Generically Substituted with Other Tanshinone-Class Compounds in Targeted Research


Within the tanshinone diterpenoid class, structural modifications to ring A and the furan/dihydrofuran ring D fundamentally alter target engagement profiles, rendering in-class compounds non-interchangeable for specific research applications [1]. A systematic evaluation of 12 structurally characterized natural tanshinones against PTP1B revealed that methyl tanshinonate (compound 9) exhibited only modest activity with IC50 values in the 18.6-254.8 μM range, whereas structurally distinct analogs—cryptotanshinone (compound 4, IC50 = 5.5 ± 0.9 μM), tanshinol B (compound 6, IC50 = 4.7 ± 0.4 μM), and dehydrodanshenol A (compound 12, IC50 = 8.5 ± 0.5 μM)—demonstrated potent inhibition [1]. Conversely, methyl tanshinonate demonstrates Mpro enzyme inhibitory activity (IC50 = 21.1 μM) in SARS-CoV antiviral research applications that may differ from other tanshinone family members . This target-specific divergence across structurally homologous compounds underscores the necessity of compound-specific procurement rather than class-based generic substitution.

Methyl Tanshinonate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


PTP1B Inhibitory Activity: Direct Head-to-Head Comparison of 12 Natural Tanshinones

In a direct comparative study evaluating 12 structurally characterized natural tanshinones isolated from Salvia miltiorrhiza, methyl tanshinonate (compound 9) exhibited PTP1B inhibitory activity with IC50 values ranging from 18.6 to 254.8 μM, placing it among the moderately active analogs [1]. In contrast, cryptotanshinone (compound 4), tanshinol B (compound 6), and dehydrodanshenol A (compound 12) demonstrated potent inhibition with IC50 values of 5.5 ± 0.9 μM, 4.7 ± 0.4 μM, and 8.5 ± 0.5 μM, respectively [1]. Tanshinone IIA (compound 5) fell within the same moderate activity cluster as methyl tanshinonate (IC50 range 18.6-254.8 μM) [1].

PTP1B inhibition anti-diabetic natural tanshinones

SARS-CoV Mpro Enzyme Inhibition: Methyl Tanshinonate vs. Cryptotanshinone Target Profile Comparison

Methyl tanshinonate demonstrates Mpro enzyme inhibitory activity with an IC50 of 21.1 μM in SARS-CoV research models . Cryptotanshinone, a structurally distinct tanshinone analog with potent PTP1B activity (IC50 = 5.5 ± 0.9 μM), exhibits a different primary target engagement profile, including STAT3 inhibition with an IC50 of 4.6 μM [1]. No direct head-to-head Mpro comparison data between methyl tanshinonate and cryptotanshinone was identified in available literature; target-specific differentiation is inferred from distinct reported activity profiles.

SARS-CoV Mpro inhibitor antiviral

HIF1 Activation Inhibition and Therapeutic Window Assessment in Gastric Cancer Cells

In human AGS gastric cancer cells, methyl tanshinonate inhibits hypoxia-induced HIF1 activation with an IC50 of 7.48 μM as measured by luciferase reporter assay following 16-hour exposure [1]. Crucially, the compound demonstrates a favorable functional selectivity window: under normoxic conditions, methyl tanshinonate exhibits minimal cytotoxicity with an IC50 greater than 50 μM for cell viability after 24-hour incubation as assessed by MTT assay [1]. Comparative cytotoxicity data for other tanshinones under identical AGS cell conditions were not identified in the available literature.

HIF1 inhibition cancer cell viability AGS gastric cancer

Antiplatelet Aggregation Activity: Quantitative Baseline Data

Methyl tanshinonate exhibits antiplatelet aggregation activity with a reported IC50 range of 25-50 μg/mL (approximately 74-148 μM based on molecular weight 338.4 g/mol) [1]. Other tanshinones, including tanshinone IIA and hydroxytanshinone, have also been reported to possess antiplatelet aggregation activity [2], though direct quantitative comparator data under identical assay conditions were not identified in the available literature.

antiplatelet cardiovascular antiaggregant

Optimal Research Application Scenarios for Methyl Tanshinonate Procurement


PTP1B-Focused Diabetes Research Requiring Moderate-Activity Control or Structure-Activity Relationship (SAR) Comparator

Methyl tanshinonate is optimally deployed in PTP1B inhibition studies as a moderate-activity control compound (IC50 range 18.6-254.8 μM) for benchmarking potent inhibitors such as cryptotanshinone (IC50 = 5.5 ± 0.9 μM) or tanshinol B (IC50 = 4.7 ± 0.4 μM) [1]. Its structural features—specifically modifications to ring A and the furan/dihydrofuran ring D relative to other tanshinones—make it valuable for SAR investigations examining how specific substituent patterns modulate PTP1B binding affinity [1].

SARS-CoV Mpro Enzyme Inhibition and Coronavirus Antiviral Screening Programs

Methyl tanshinonate serves as a tanshinone-class Mpro inhibitor candidate for SARS-CoV antiviral research programs, with documented IC50 of 21.1 μM against the Mpro enzyme target [1]. This application scenario is particularly relevant for natural product-based antiviral screening campaigns seeking structurally diverse diterpenoid quinones with validated target engagement at the viral protease.

Hypoxia-Inducible Factor (HIF1) Pathway Studies in Gastric Cancer Models

For researchers investigating HIF1-mediated transcriptional responses in gastric cancer, methyl tanshinonate offers a useful functional tool compound: it inhibits hypoxia-induced HIF1 activation in AGS cells with an IC50 of 7.48 μM while maintaining a >6.7-fold selectivity window relative to normoxic cytotoxicity (IC50 > 50 μM) [1]. This profile supports experimental designs requiring pathway-specific inhibition without confounding cytotoxic effects at working concentrations.

Antiplatelet Aggregation Baseline Studies in Cardiovascular Pharmacology

Methyl tanshinonate can be utilized in antiplatelet aggregation assays as a reference compound with established activity (IC50 = 25-50 μg/mL, approximately 74-148 μM) [1]. It may serve alongside other tanshinones reported to possess antiplatelet activity—including tanshinone IIA and hydroxytanshinone —in comparative pharmacology studies investigating structure-activity relationships within the tanshinone class for cardiovascular applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl tanshinonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.